
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, cyclopentadiene reacts with cyclohexenone under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclohexanol ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol.
Cyclohexanol: Shares the cyclohexanol moiety but lacks the cyclopentadiene ring.
Cyclohexenone: Used in the synthesis of the compound through the Diels-Alder reaction.
Uniqueness
This compound is unique due to its combination of a cyclopentadiene ring and a cyclohexanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
57383-32-1 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-cyclopenta-1,3-dien-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1-2,5,10-12H,3-4,6-8H2 |
Clave InChI |
IGBJXMGFFUODQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=CC=CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



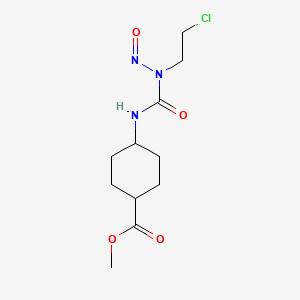
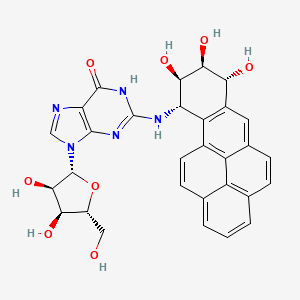

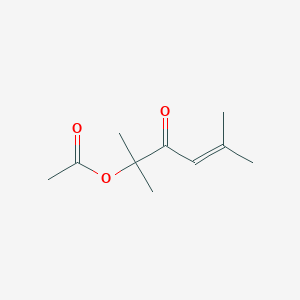
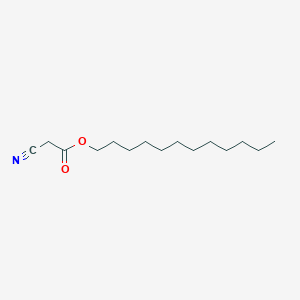

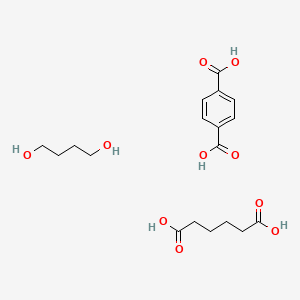
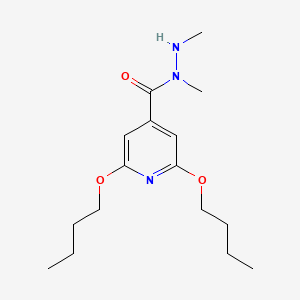
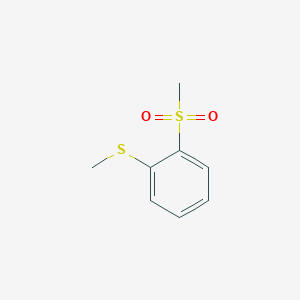
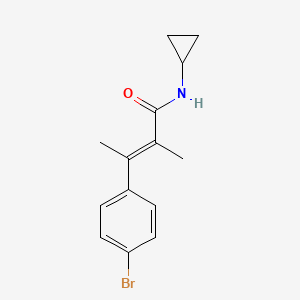
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
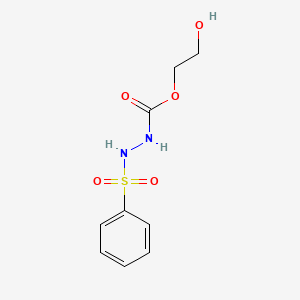
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
